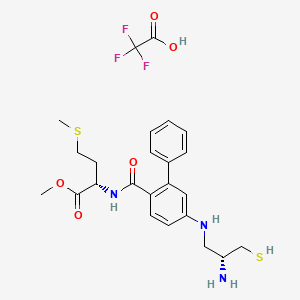

FTI-277 trifluoroacetate salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

FTI 277, also known as N-[4-[2®-Amino-3-mercaptopropyl]amino-2-phenylbenzoyl]methionine methyl ester trifluoroacetate salt, is a potent inhibitor of farnesyltransferase. Farnesyltransferase is an enzyme that catalyzes the transfer of a farnesyl group to a protein, which is a crucial step in the post-translational modification of proteins such as Ras. FTI 277 has been extensively studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit the farnesylation of oncogenic Ras proteins .

Mechanism of Action

Target of Action

FTI-277 trifluoroacetate salt is a potent inhibitor of the enzyme farnesyltransferase . This enzyme plays a crucial role in the post-translational modification of proteins, including the Ras protein, which is often abnormally active in cancer .

Mode of Action

This compound works by inhibiting the activity of farnesyltransferase . This prevents the enzyme from transferring a farnesyl group from farnesyl pyrophosphate to the pre-Ras protein . This inhibition disrupts the proper functioning of the Ras protein, preventing it from transferring signals from membrane receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the post-translational modification process of the Ras protein . By inhibiting farnesyltransferase, this compound prevents the isoprenylation step of this process, which is necessary for attaching Ras to the cell membrane . Without this attachment, Ras cannot transfer signals from membrane receptors .

Result of Action

The inhibition of farnesyltransferase by this compound results in the disruption of the Ras protein’s function . This disruption can lead to apoptosis in multiple myeloma cells . This compound is highly potent and can antagonize both H and K-Ras oncogenic signaling .

Biochemical Analysis

Biochemical Properties

FTI-277 trifluoroacetate salt interacts with the enzyme farnesyltransferase, inhibiting its activity . This interaction is crucial in the biochemical reactions involving the Ras proteins .

Cellular Effects

This compound has been observed to mediate apoptosis in multiple myeloma . It also inhibits protein farnesylation in various cell lines . In septic mice, this compound has been shown to improve survival and bacterial clearance .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting farnesyltransferase, an enzyme involved in the post-translational modification of proteins . This inhibition disrupts the function of Ras proteins, thereby antagonizing their oncogenic signaling .

Temporal Effects in Laboratory Settings

It has been used to inhibit protein farnesylation in various cell lines .

Dosage Effects in Animal Models

In animal models, specifically septic mice, this compound administered at a dosage of 25 mg/kg body weight improved survival and bacterial clearance .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein farnesylation . It interacts with the enzyme farnesyltransferase, inhibiting its activity and disrupting the post-translational modification of proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FTI 277 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, such as dimethyl sulfoxide, and catalysts, such as triethylamine, to facilitate the reactions .

Industrial Production Methods

Industrial production of FTI 277 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

FTI 277 undergoes various chemical reactions, including:

Oxidation: FTI 277 can be oxidized to form disulfide bonds, which can affect its activity.

Reduction: The compound can be reduced to break disulfide bonds, restoring its active form.

Substitution: FTI 277 can undergo substitution reactions, particularly at the amino and mercapto groups

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: Various nucleophiles under basic conditions

Major Products Formed

Oxidation: Disulfide-linked dimers of FTI 277.

Reduction: Monomeric FTI 277.

Substitution: Derivatives of FTI 277 with modified amino or mercapto groups

Scientific Research Applications

FTI 277 has a wide range of scientific research applications:

Chemistry: Used as a tool to study the role of farnesylation in protein function and signaling pathways.

Biology: Investigated for its effects on cell signaling, apoptosis, and cell proliferation.

Medicine: Explored as a potential therapeutic agent for cancer, particularly in targeting oncogenic Ras proteins.

Industry: Utilized in the development of new therapeutic agents and in the study of protein prenylation

Comparison with Similar Compounds

FTI 277 is one of several farnesyltransferase inhibitors. Other similar compounds include:

R115,777: Another potent farnesyltransferase inhibitor that has been studied for its anti-cancer properties.

GGTI-298: Inhibits geranylgeranyltransferase, another enzyme involved in protein prenylation.

Manumycin A: Inhibits farnesyltransferase and has been used to study the role of farnesylation in various cellular processes.

FTI 277 is unique in its specific inhibition of farnesyltransferase and its ability to target oncogenic Ras proteins, making it a valuable tool in cancer research and therapy .

Biological Activity

FTI-277 trifluoroacetate salt is a potent farnesyltransferase inhibitor (FTI) that has gained attention for its biological activities, particularly in cancer therapy and metabolic disorders. This article provides a comprehensive overview of the biological activity of FTI-277, including its mechanisms of action, therapeutic applications, and relevant research findings.

FTI-277 operates primarily by inhibiting the farnesylation of proteins, which is crucial for the proper functioning of various signaling pathways. Farnesylation is a post-translational modification that allows proteins to anchor to cell membranes, influencing cellular localization and activity. By blocking this modification, FTI-277 disrupts the function of oncogenic proteins such as Ras, leading to reduced cell proliferation and increased apoptosis in cancer cells .

1. Cancer Treatment

FTI-277 has shown promise in the treatment of various cancers by targeting the mevalonate pathway, which is often dysregulated in tumorigenesis. Research indicates that FTI-277 can inhibit the growth of cancer cells by preventing the farnesylation of Ras and other related proteins .

Table 1: Efficacy of FTI-277 in Cancer Cell Lines

| Cell Line | Treatment Concentration | Cell Viability Reduction (%) | Mechanism |

|---|---|---|---|

| HepG2 | 10 μM | 45% | Inhibition of farnesylation |

| Huh7 | 30 μM | 50% | Disruption of Ras signaling |

| HLF | 100 μM | 60% | Induction of apoptosis |

2. Metabolic Disorders

In studies involving burn-induced metabolic dysfunction in mice, FTI-277 treatment reversed insulin resistance and metabolic alterations. The compound improved insulin signaling pathways by reducing farnesylated protein levels associated with inflammation and metabolic derangements .

Case Study: Effects on Burn-Induced Insulin Resistance

A study conducted on male C57BL/6 mice demonstrated that FTI-277 (5 mg/kg/day) significantly ameliorated burn-induced metabolic dysfunction. Key findings included:

- Reversal of Insulin Resistance : Enhanced phosphorylation of insulin receptor substrates.

- Reduction in Inflammatory Markers : Decreased levels of lactate and inflammatory gene expression.

- Improved Survival Rates : Increased survival after sepsis induction when treated with FTI-277 .

In Vitro Studies

In vitro experiments have shown that FTI-277 effectively reduces progerin levels associated with Hutchinson-Gilford Progeria Syndrome (HGPS). The compound was found to prevent the accumulation of farnesylated progerin, thereby alleviating cellular senescence markers .

Table 2: Impact on Progerin Accumulation

| Treatment | Progerin Accumulation Reduction (%) | Senescence Marker Rescue (%) |

|---|---|---|

| FTI-277 Early | 70% | 80% |

| FTI-277 Late | 10% | 20% |

In Vivo Studies

In vivo studies further corroborate the efficacy of FTI-277 in modulating inflammatory responses and improving metabolic health. The compound not only reduced systemic inflammatory markers but also improved muscle insulin signaling following traumatic injury .

Properties

IUPAC Name |

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S2.C2HF3O2/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;3-2(4,5)1(6)7/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);(H,6,7)/t16-,20+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEFFRDWFVSCOJ-PXPMWPIZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30F3N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.